{[4-(4-chlorophenyl)-3-cyano-6-thien-2-ylpyridin-2-yl]sulfanyl}acetic acid
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Overview
Description
{[4-(4-chlorophenyl)-3-cyano-6-thien-2-ylpyridin-2-yl]sulfanyl}acetic acid is a complex organic compound featuring a pyridine ring substituted with a chlorophenyl, cyano, and thiophene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[4-(4-chlorophenyl)-3-cyano-6-thien-2-ylpyridin-2-yl]sulfanyl}acetic acid typically involves multi-step organic reactions
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
{[4-(4-chlorophenyl)-3-cyano-6-thien-2-ylpyridin-2-yl]sulfanyl}acetic acid can undergo various chemical reactions, including:
Oxidation: The thiophene and sulfanyl groups can be oxidized under appropriate conditions.
Reduction: The cyano group can be reduced to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene group could yield sulfoxides or sulfones, while reduction of the cyano group would produce primary amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of {[4-(4-chlorophenyl)-3-cyano-6-thien-2-ylpyridin-2-yl]sulfanyl}acetic acid depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the biological context and the specific modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
Cetirizine hydrochloride: A second-generation antihistamine with a similar chlorophenyl group.
Chlorophacinone: An anticoagulant rodenticide with a chlorophenyl group.
Uniqueness
{[4-(4-chlorophenyl)-3-cyano-6-thien-2-ylpyridin-2-yl]sulfanyl}acetic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its thiophene and cyano groups, in particular, provide unique reactivity and potential for diverse applications.
Properties
Molecular Formula |
C18H11ClN2O2S2 |
---|---|
Molecular Weight |
386.9 g/mol |
IUPAC Name |
2-[4-(4-chlorophenyl)-3-cyano-6-thiophen-2-ylpyridin-2-yl]sulfanylacetic acid |
InChI |
InChI=1S/C18H11ClN2O2S2/c19-12-5-3-11(4-6-12)13-8-15(16-2-1-7-24-16)21-18(14(13)9-20)25-10-17(22)23/h1-8H,10H2,(H,22,23) |
InChI Key |
UQCLCESEXBRIHE-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)C2=NC(=C(C(=C2)C3=CC=C(C=C3)Cl)C#N)SCC(=O)O |
Canonical SMILES |
C1=CSC(=C1)C2=[NH+]C(=C(C(=C2)C3=CC=C(C=C3)Cl)C#N)SCC(=O)[O-] |
solubility |
13.2 [ug/mL] |
Origin of Product |
United States |
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